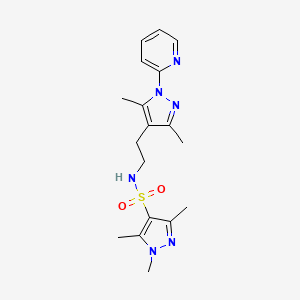N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
CAS No.: 2034620-50-1
Cat. No.: VC6559865
Molecular Formula: C18H24N6O2S
Molecular Weight: 388.49
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034620-50-1 |
|---|---|
| Molecular Formula | C18H24N6O2S |
| Molecular Weight | 388.49 |
| IUPAC Name | N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
| Standard InChI | InChI=1S/C18H24N6O2S/c1-12-16(14(3)24(22-12)17-8-6-7-10-19-17)9-11-20-27(25,26)18-13(2)21-23(5)15(18)4/h6-8,10,20H,9,11H2,1-5H3 |
| Standard InChI Key | AEMQPXOLJCDJSL-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=C(N(N=C3C)C)C |
Introduction
Chemical Identity and Structural Features
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is characterized by a bifunctional pyrazole scaffold linked via a sulfonamide bridge. The molecular formula is C₂₀H₂₆N₆O₂S, with a molecular weight of 414.53 g/mol . Key structural elements include:
-
A 3,5-dimethyl-1-(pyridin-2-yl)pyrazole moiety at the N1 position.
-
A 1,3,5-trimethylpyrazole group connected through a sulfonamide (-SO₂NH-) linker.
-
An ethyl spacer bridging the two heterocyclic systems.
The stereochemistry of the compound remains unspecified in available records, suggesting it may exist as a racemic mixture or adopt a planar conformation due to restricted rotation around the sulfonamide bond .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₆N₆O₂S |
| Molecular Weight (g/mol) | 414.53 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 (sulfonamide NH) |
| logP (Predicted) | 2.1–2.5 |
| Polar Surface Area (Ų) | 98.7 |
Synthesis and Structural Modifications
While no explicit synthetic route for this compound is published, analogous pyrazole sulfonamides are typically synthesized via sulfonylation of pyrazole amines. A plausible pathway involves:
-
Coupling: Reacting 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-ethylamine with 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., pyridine or DMAP) .
-
Purification: Chromatographic isolation using silica gel or reverse-phase HPLC, as evidenced by protocols for related sulfonamides .
Critical synthetic challenges include managing steric hindrance from the trimethylpyrazole group and ensuring regioselectivity during sulfonylation. Modifications to the pyridinyl or methyl groups could alter reactivity, as seen in SAR studies of similar compounds .
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
The compound’s logP of 2.1–2.5 suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. The polar surface area (98.7 Ų) indicates moderate permeability through biological barriers, aligning with trends observed in pyrazole sulfonamides .
Metabolic Stability
Pyrazole rings are generally resistant to oxidative metabolism, but the pyridinyl group may undergo CYP450-mediated hydroxylation. The sulfonamide linker is metabolically stable, reducing susceptibility to hydrolysis compared to ester or amide groups .
Biological Activity and Mechanism of Action
Although direct pharmacological data for this compound is unavailable, structurally related pyrazole sulfonamides exhibit NAAA (N-acylethanolamine acid amidase) inhibition, enhancing endogenous anti-inflammatory lipids like palmitoylethanolamide (PEA) . Key inferences include:
Anti-Inflammatory and Analgesic Effects
By preserving PEA levels, the compound may mitigate neuropathic pain and inflammation, akin to ARN16186, a lead compound in preclinical studies .
Structure-Activity Relationship (SAR) Insights
Comparative analysis with analogs reveals critical SAR trends:
-
Pyridine vs. Phenyl Substituents: Pyridinyl groups at N1 improve solubility and target engagement compared to purely aromatic systems .
-
Methyl Group Positioning: 3,5-Dimethylpyrazole configurations optimize steric complementarity with NAAA’s hydrophobic subpockets .
-
Sulfonamide Linker: Replacing sulfonamides with carboxamides or ureas reduces potency, underscoring the importance of sulfonyl electronegativity .
Future Directions and Applications
Therapeutic Prospects
-
Neuroinflammation: Potential application in multiple sclerosis or Alzheimer’s disease models, given NAAA’s role in neuroinflammation .
-
Chronic Pain: Oral efficacy studies in rodent pain models are warranted.
Optimization Strategies
-
Prodrug Development: Esterification of the sulfonamide NH could enhance bioavailability.
-
Isotopic Labeling: Incorporation of ¹¹C or ¹⁸F for PET imaging to assess brain penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume